molecular formula C5H7NO2S B1526272 Cyclopropanesulfonyl-acetonitrile CAS No. 1349716-02-4

Cyclopropanesulfonyl-acetonitrile

Cat. No. B1526272
M. Wt: 145.18 g/mol
InChI Key: VCXXULKHKGKURQ-UHFFFAOYSA-N
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Description

Cyclopropanesulfonyl-acetonitrile, also known as 2-(cyclopropanesulfonyl)acetonitrile, is a chemical compound with the molecular formula C5H7NO2S . It has a molecular weight of 145.18 . The compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for Cyclopropanesulfonyl-acetonitrile is 1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

Cyclopropanesulfonyl-acetonitrile is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Organocatalytic Applications of Cyclopropene-Based Compounds

    • Summary : Cyclopropene-based compounds have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . They have been used as catalysts in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
    • Methods : The development of these catalysts involves the use of cyclopropene-based compounds as organocatalysts .
    • Results : The use of these catalysts has led to the development of many synthetic protocols .
  • Applications of Acetonitrile in Organic Synthesis

    • Summary : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . It has been used in the synthesis of a variety of important compounds .
    • Methods : The use of acetonitrile involves both conventional synthesis methods and electrochemical synthesis .
    • Results : The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
  • Reactions through Vinylmetal Carbenes

    • Summary : Cyclopropenes can undergo reactions through vinylmetal carbenes .
    • Methods : This involves the use of cyclopropenes and vinylmetal carbenes .
    • Results : This method allows for the synthesis of a variety of organic compounds .
  • Radical Reactions of Cyclopropenes

    • Summary : Cyclopropenes can undergo radical reactions .
    • Methods : This involves the use of cyclopropenes and radical initiators .
    • Results : This method allows for the synthesis of a variety of organic compounds .
  • Electrochemical Conversions Involving Acetonitrile

    • Summary : Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions .
    • Methods : This involves the use of acetonitrile in electrochemical reactions .
    • Results : This method allows for the synthesis of nitrogen-containing compounds or nitrile-containing compounds .
  • Cyanomethylation

    • Summary : Acetonitrile can be used as an important synthon in many types of organic reactions, including cyanomethylation .
    • Methods : This involves the use of acetonitrile in cyanomethylation reactions .
    • Results : This method allows for the synthesis of a variety of important compounds .
  • Reactions through Metal Complex Insertion

    • Summary : Cyclopropenes can undergo reactions through metal complex insertion .
    • Methods : This involves the use of cyclopropenes and metal complexes .
    • Results : This method allows for the synthesis of a variety of organic compounds .
  • Addition Reactions with 1,3-Dipole

    • Summary : Cyclopropenes can undergo addition reactions with 1,3-dipole .
    • Methods : This involves the use of cyclopropenes and 1,3-dipoles .
    • Results : This method allows for the synthesis of a variety of organic compounds .
  • Reactions of Highly Reactive In Situ Generated Cyclopropenes

    • Summary : Highly reactive in situ generated cyclopropenes can undergo various reactions .
    • Methods : This involves the generation of highly reactive cyclopropenes in situ .
    • Results : This method allows for the synthesis of a variety of organic compounds .
  • Tetrasubstituted Olefins Synthesis

    • Summary : Acetonitrile can be used in the synthesis of tetrasubstituted olefins .
    • Methods : This involves the use of acetonitrile in reactions to synthesize tetrasubstituted olefins .
    • Results : This method allows for the synthesis of a variety of important compounds .
  • Heterocyclic Compound Synthesis

    • Summary : Acetonitrile can be used in the synthesis of heterocyclic compounds .
    • Methods : This involves the use of acetonitrile in reactions to synthesize heterocyclic compounds .
    • Results : This method allows for the synthesis of a variety of important compounds .
  • Amidation Reactions

    • Summary : Acetonitrile can be used in amidation reactions .
    • Methods : This involves the use of acetonitrile in amidation reactions .
    • Results : This method allows for the synthesis of a variety of important compounds .

Safety And Hazards

Cyclopropanesulfonyl-acetonitrile should be handled with care. It is recommended to avoid contact with skin and eyes, and to use the compound only in well-ventilated areas .

Future Directions

While specific future directions for Cyclopropanesulfonyl-acetonitrile are not available, there is ongoing research into the use of acetonitrile in organic synthesis . This could potentially lead to new applications and synthesis methods for related compounds like Cyclopropanesulfonyl-acetonitrile.

properties

IUPAC Name

2-cyclopropylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXXULKHKGKURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropanesulfonyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropanesulfonyl-acetonitrile
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Cyclopropanesulfonyl-acetonitrile
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Cyclopropanesulfonyl-acetonitrile
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Cyclopropanesulfonyl-acetonitrile
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Cyclopropanesulfonyl-acetonitrile
Reactant of Route 6
Cyclopropanesulfonyl-acetonitrile

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